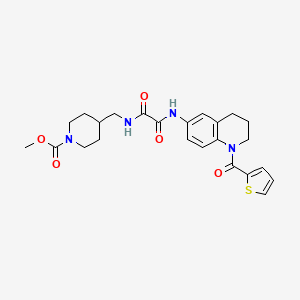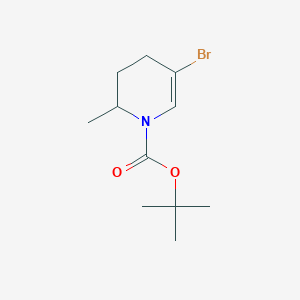
Methyl 4-((2-oxo-2-((1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amino)acetamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with similar structural features often involves multi-step chemical processes, including condensation, esterification, and cyclization reactions. For example, compounds with the tetrahydroquinoline structure can be synthesized through the condensation of cyclic 1,3-diones with aromatic aldehydes and β-aminocrotonate, employing thermal and ultrasound irradiation methods (Thirumalai, Murugan, & Ramakrishnan, 2006). Another example involves the esterification of related compounds to form structures such as the title compound, demonstrating the versatility of esterification in synthesizing complex molecules (Yıldırım et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds containing tetrahydroquinoline and piperidine units has been studied through X-ray crystallography, revealing detailed conformational information. For instance, a related compound exhibited a screw-boat conformation of the piperidine ring, highlighting the influence of the molecular structure on the overall geometry and potential interaction sites for biological activity (Akkurt et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include acylation, oxidative reactions, and the formation of cyclic structures through intramolecular cyclization. For example, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrated the compound's utility in oxidative reactions (Mercadante et al., 2013). These reactions are crucial for modifying the compound's functional groups, potentially enhancing its biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound is related to the field of organic synthesis and medicinal chemistry, where derivatives and structurally similar compounds have been synthesized for various purposes, including the development of potential therapeutic agents. For instance, research on pyridine derivatives as insecticides has identified compounds with significant insecticidal activity, highlighting the importance of structural modification in enhancing biological activity (E. A. Bakhite et al., 2014). Moreover, molecular modeling and synthesis efforts have targeted novel derivatives for their potential anti-cancer activity as inhibitors of methionine synthase, demonstrating the compound's relevance in drug discovery and design (Ismail Mahmoud Elfekki et al., 2014).
Biological Activities
The research applications extend into investigating biological activities and potential therapeutic uses. For example, studies have explored the synthesis of novel compounds for their antimicrobial activities, providing insights into their potential as antimicrobial agents (R. Zaki et al., 2019). Similarly, investigations into the cardiovascular activity of related compounds have been conducted, emphasizing the importance of these chemical structures in developing drugs with cardiovascular benefits (A. Krauze et al., 2004).
Structural and Mechanistic Studies
Structural and mechanistic studies on compounds with similar structures to Methyl 4-((2-oxo-2-((1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amino)acetamido)methyl)piperidine-1-carboxylate have been reported. These include the synthesis and structural analysis of spiroheterocyclic compounds, offering valuable information on their chemical behavior and potential applications in material science and drug development (M. Stoyanova et al., 2010).
Propiedades
IUPAC Name |
methyl 4-[[[2-oxo-2-[[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]amino]acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-33-24(32)27-11-8-16(9-12-27)15-25-21(29)22(30)26-18-6-7-19-17(14-18)4-2-10-28(19)23(31)20-5-3-13-34-20/h3,5-7,13-14,16H,2,4,8-12,15H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYPQNGILXQKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-oxo-2-((1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amino)acetamido)methyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)
![2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2492795.png)



![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)
![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)
![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)
![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)
![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)
